S-α-cyano-3-phenoxy benzyl alcohol
CAS No.: 122395-47-5
Cat. No.: VC0220095
Molecular Formula: C15H26N2O5S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122395-47-5 |
|---|---|
| Molecular Formula | C15H26N2O5S |
| Molecular Weight | 0 |
Introduction
Chemical Properties and Structure
Physical Properties
S-α-cyano-3-phenoxy benzyl alcohol possesses distinctive physical and chemical characteristics that are essential for its applications in agrochemical synthesis. Table 1 summarizes these key properties.
Table 1: Physical and Chemical Properties of S-α-cyano-3-phenoxy benzyl alcohol
The specific optical rotation is a distinguishing characteristic of S-α-cyano-3-phenoxy benzyl alcohol, with a value of approximately -16.5°±1.5° when measured at a concentration of 0.8% in benzene . This negative rotation provides a reliable method for confirming the enantiomeric purity of synthesized samples .
Structural Characteristics
S-α-cyano-3-phenoxy benzyl alcohol features a stereogenic carbon atom bearing a hydroxyl group and a cyano group, with the 3-phenoxyphenyl moiety as the third substituent . The "S" designation indicates the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules .
Table 2: Synonyms and Alternative Nomenclature
The molecular structure features two aromatic rings connected by an oxygen bridge, forming the 3-phenoxyphenyl group, which is attached to a carbon bearing both a hydroxyl group and a cyano group . This unique structural arrangement contributes to the compound's effectiveness as an intermediate in pyrethroid synthesis .
Synthesis Methods
Chemical Synthesis
The innovative approach described in the patent involves preparing an optically active intermediate ether, specifically (1R,5S) 6,6-dimethyl-4(R)-[(S)-cyano-(3'-phenoxybenzyl)-methoxy]-3-oxa-bicyclo (3,1,0)-hexan-2-one . Unlike classic esters used for resolution, this intermediate can be hydrolyzed under acidic conditions to yield the desired S-alcohol in good yields .
The process involves:
-
Reacting racemic (R,S) α-cyano-3-phenoxy-benzyl alcohol with the lactone of cis 2,2-dimethyl-3S-(dihydroxymethyl)-cyclopropane-1R-carboxylic acid in the presence of an acid agent .
-
This reaction produces a mixture of diastereomeric ethers that can be separated by physical means .
-
Hydrolyzing the (1R,5S) 6,6-dimethyl-4(R)-[(S)-cyano-(3'-phenoxyphenyl)-methoxy]-3-oxa-bicyclo-(3,1,0)-hexan-2-one isomer in acidic media to obtain S-α-cyano-3-phenoxy-benzyl alcohol .
Another synthesis route involves the Ullmann reaction followed by oxidation steps:
-
Reacting 3-methylphenol with bromobenzene followed by oxygen oxidation to obtain 3-phenoxybenzoic acid .
-
Reduction of the acid followed by potassium dichromate oxidation to produce 3-phenoxybenzaldehyde .
-
Condensation with appropriate reagents and optical resolution to obtain the S-enantiomer .
Biotechnological Methods
More recent approaches employ biotechnological methods for preparing S-α-cyano-3-phenoxy benzyl alcohol, which offer advantages in terms of enantiomeric purity and environmental considerations . The enzymatic method involves:
-
Converting racemic α-cyano-3-phenoxy benzyl alcohol to its ester derivative using acetic anhydride or acetyl chloride .
-
Selective hydrolysis of the ester using esterase enzymes, where the S-isomer is preferentially hydrolyzed while the R-isomer remains as the acetate .
-
Separation of the resulting mixture to obtain pure S-α-cyano-3-phenoxy benzyl alcohol .
This biotechnological approach can be performed using esterases from microorganisms or animal sources such as pancreas or liver . The method provides S-α-cyano-3-phenoxy benzyl alcohol with high optical purity .
Another alternative synthesis involves transferring a cyano group from acetone cyanohydrin to 3-phenoxybenzaldehyde, followed by enzymatic resolution through ester intermediates .
Applications in Industry
Role in Pyrethroid Synthesis
S-α-cyano-3-phenoxy benzyl alcohol serves as a critical intermediate in the synthesis of pyrethroids, a class of synthetic insecticides that mimic natural pyrethrins but with enhanced stability and potency . The compound functions as the alcohol component in the esterification reactions with various carboxylic acids to produce the final pyrethroid products .
The presence of the 3-phenoxy group and the cyano moiety significantly enhances the efficacy of the resulting pyrethroid compounds compared to other variants . The specific stereochemistry of the S-isomer contributes to the optimized biological activity of these insecticides .
Specific Insecticide Derivatives
Several commercially important insecticides incorporate S-α-cyano-3-phenoxy benzyl alcohol in their structure. Table 3 presents some key pyrethroid derivatives that utilize this compound.
Table 3: Pyrethroid Derivatives from S-α-cyano-3-phenoxy benzyl alcohol
One notable example is (S)-α-cyano-3-phenoxy-benzyl 1R, cis 2,2-dimethyl-3-(2',2'-dibromovinyl)-cyclopropane-1-carboxylate, which melts at 100°C and has a specific rotation of [α]D²⁰ = +19° (c=0.8% in CHCl₃) . This compound demonstrates excellent insecticidal properties .
The availability of pure S-α-cyano-3-phenoxy benzyl alcohol has enabled the synthesis of previously inaccessible compounds such as (S)-α-cyano-3-phenoxy-benzyl "D"2-isopropyl-2-p-chlorophenyl-acetate, which possesses excellent insecticidal properties .
Research Developments
Research on S-α-cyano-3-phenoxy benzyl alcohol has progressed significantly since its initial synthesis. Early methods of resolution were complex and inefficient, with many approaches leading to degradation products rather than the desired resolved alcohol . The development of the ether intermediate method represented a significant breakthrough, providing access to both the S and R enantiomers in good yields .
More recent research has focused on biotechnological approaches using enzymes for the selective hydrolysis of racemic mixtures . These methods offer advantages in terms of environmental sustainability and efficiency compared to traditional chemical resolution techniques .
In metabolic studies, carbon-14 labeled versions of the compound have been prepared to investigate the fate and behavior of pyrethroid insecticides in biological systems . These labeled compounds have been invaluable in understanding the environmental impact and safety profile of pyrethroids .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume